molecular formula C18H17ClF3NO3 B4128069 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide

Cat. No.: B4128069
M. Wt: 387.8 g/mol
InChI Key: IVBHTXUGVNDJIB-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a methoxyphenoxy moiety

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3NO3/c1-25-15-5-2-3-6-16(15)26-10-4-7-17(24)23-12-8-9-14(19)13(11-12)18(20,21)22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBHTXUGVNDJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-methoxyphenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.

    Amidation: The intermediate is then subjected to amidation with butanoyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 4-chloro-3-(trifluoromethyl)benzaldehyde or 4-chloro-3-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-chloro-3-(trifluoromethyl)aniline.

    Substitution: Formation of 4-azido-3-(trifluoromethyl)phenyl derivatives.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-hydroxyphenoxy)butanamide
  • **N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-ethoxyphenoxy)butanamide
  • **N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methylphenoxy)butanamide

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide
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N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide

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